Trimethylsilyl 3,3-dimethylbutanoate

Description

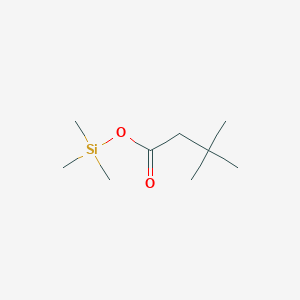

Structure

3D Structure

Properties

IUPAC Name |

trimethylsilyl 3,3-dimethylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2Si/c1-9(2,3)7-8(10)11-12(4,5)6/h7H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNWZEHDUHRRRJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369942 | |

| Record name | Trimethylsilyl 3,3-dimethylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61333-82-2 | |

| Record name | Trimethylsilyl 3,3-dimethylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical properties of trimethylsilyl 3,3-dimethylbutanoate

An In-depth Technical Guide to the Chemical Properties of Trimethylsilyl 3,3-dimethylbutanoate

Abstract

Trimethylsilyl 3,3-dimethylbutanoate, a trimethylsilyl (TMS) ester, is a compound of significant interest in synthetic organic chemistry and analytical sciences. Characterized by the covalent bond between a bulky 3,3-dimethylbutanoate group and a chemically inert trimethylsilyl moiety, this molecule serves as a key intermediate and a versatile protecting group. Its utility stems from the stability of the silyl ester under neutral conditions and its facile, selective cleavage under specific acidic, basic, or fluoride-mediated conditions. This guide provides a comprehensive examination of its physicochemical properties, synthesis, spectroscopic characterization, and reactivity. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound for application in complex synthetic pathways and analytical derivatization.

Introduction

The trimethylsilyl (TMS) group is a fundamental tool in modern organic chemistry, primarily employed as a protecting group for various functionalities, including alcohols, amines, and carboxylic acids.[1][2] Trimethylsilyl 3,3-dimethylbutanoate is the product of derivatizing 3,3-dimethylbutanoic acid (also known as tert-butylacetic acid) with a TMS source. This transformation converts the polar, protic carboxylic acid into a more volatile, nonpolar, and sterically hindered ester.[1] The bulky tert-butyl group adjacent to the carbonyl function imparts unique steric and electronic properties that influence the ester's reactivity and stability. Understanding these properties is crucial for its effective use as a synthetic intermediate or for enhancing its analyzability via techniques like gas chromatography-mass spectrometry (GC-MS).[3]

Physicochemical Properties

The fundamental properties of trimethylsilyl 3,3-dimethylbutanoate are summarized in the table below. These data provide a baseline for its handling, purification, and characterization.

| Property | Value | Source |

| IUPAC Name | trimethylsilyl 3,3-dimethylbutanoate | [4] |

| CAS Number | 61333-82-2 | [4] |

| Molecular Formula | C₉H₂₀O₂Si | [4] |

| Molecular Weight | 188.34 g/mol | [4] |

| SMILES | CC(C)(C)CC(=O)O(C)C | [4] |

| InChIKey | SNWZEHDUHRRRJL-UHFFFAOYSA-N | [4] |

Synthesis and Purification

The most common and direct method for the synthesis of trimethylsilyl 3,3-dimethylbutanoate is the silylation of 3,3-dimethylbutanoic acid. This reaction involves the treatment of the carboxylic acid with a suitable silylating agent in the presence of a base.

Causality in Experimental Design

The choice of silylating agent and reaction conditions is critical for achieving high yields. Chlorotrimethylsilane (TMSCl) is a cost-effective silylating agent, but its reaction with the carboxylic acid generates hydrochloric acid (HCl) as a byproduct. This HCl must be scavenged by a non-nucleophilic base, such as triethylamine or pyridine, to prevent unwanted side reactions and drive the equilibrium towards the product.[5] The reaction is typically performed in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or diethyl ether) to prevent premature hydrolysis of the TMSCl and the silyl ester product. More potent silylating agents like N,O-bis(trimethylsilyl)acetamide (BSA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be used and often provide cleaner reactions, as their byproducts are neutral and volatile.[6]

Experimental Protocol: Synthesis via Chlorotrimethylsilane

Materials:

-

3,3-Dimethylbutanoic acid

-

Chlorotrimethylsilane (TMSCl)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, addition funnel, condenser, nitrogen inlet

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3,3-dimethylbutanoic acid (1.0 eq). Dissolve it in anhydrous DCM.

-

Base Addition: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath. The excess base ensures complete neutralization of the HCl byproduct.

-

Silylation: Add chlorotrimethylsilane (1.1 eq) dropwise via an addition funnel over 15-20 minutes, maintaining the temperature at 0 °C. The formation of triethylammonium chloride is observed as a white precipitate.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC) or GC-MS.

-

Workup: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel.

-

Extraction & Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acid), water, and finally, brine. The brine wash helps to remove residual water from the organic phase.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure trimethylsilyl 3,3-dimethylbutanoate.

Workflow Visualization

Caption: General workflow for the synthesis and purification.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

| Technique | Expected Characteristics |

| ¹H NMR | ~0.2-0.3 ppm (s, 9H): Protons of the trimethylsilyl (-Si(CH₃)₃) group.[1] ~1.0 ppm (s, 9H): Protons of the tert-butyl (-C(CH₃)₃) group. ~2.2 ppm (s, 2H): Protons of the methylene (-CH₂-) group adjacent to the carbonyl. |

| ¹³C NMR | ~-1.0 to 0.0 ppm: Carbons of the trimethylsilyl (-Si(CH₃)₃) group. ~29-30 ppm: Carbons of the tert-butyl methyl groups (-C(CH₃)₃). ~31-32 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃). ~50-52 ppm: Methylene carbon (-CH₂-). ~172-174 ppm: Carbonyl carbon (C=O) of the ester. |

| IR (cm⁻¹) | 2960-2870: C-H stretching (alkane). ~1720-1700: C=O stretching (ester), shifted to a lower wavenumber compared to a typical alkyl ester due to the electropositive silicon atom. 1250 & 840: Strong, characteristic Si-C stretching and rocking vibrations of the TMS group. |

| Mass Spec (EI) | M⁺: A molecular ion peak may be weak or absent. [M-15]⁺: Loss of a methyl group (CH₃•) from the TMS moiety is a common fragmentation pathway.[7][8] m/z 73: The base peak corresponding to the trimethylsilyl cation, [Si(CH₃)₃]⁺.[8] m/z 115: Fragment corresponding to the acylium ion, [(CH₃)₃CCH₂C=O]⁺. |

Note: NMR chemical shifts are estimates based on standard values for similar functional groups and may vary depending on the solvent used.[9][10]

Reactivity and Chemical Properties

The chemical behavior of trimethylsilyl 3,3-dimethylbutanoate is dominated by the reactivity of the silyl ester bond.

Hydrolysis (Deprotection)

The primary reaction of interest is the cleavage of the Si-O bond, which regenerates the parent carboxylic acid. This lability is the cornerstone of its use as a protecting group.[1]

-

Acid-Catalyzed Hydrolysis: In the presence of a protic acid (e.g., HCl, TFA) and water, the carbonyl oxygen is protonated, activating the carbonyl carbon towards nucleophilic attack by water. Subsequent collapse of the tetrahedral intermediate and proton transfer cleaves the Si-O bond.

-

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH, K₂CO₃ in methanol/water), a hydroxide ion attacks the electrophilic silicon atom directly. Silicon's ability to accommodate a fifth bond (forming a pentacoordinate intermediate) facilitates this pathway, which is often faster than attack at the carbonyl carbon.

-

Fluoride-Mediated Cleavage: The most selective method for cleaving silyl ethers and esters involves fluoride ions (e.g., from tetrabutylammonium fluoride, TBAF). The high affinity of silicon for fluorine (the Si-F bond is one of the strongest single bonds) provides a powerful thermodynamic driving force for this reaction, which can be performed under mild, neutral conditions.[11]

Diagram of Fluoride-Mediated Deprotection

Caption: Nucleophilic attack of fluoride on silicon.

Applications in Research and Drug Development

The unique properties of trimethylsilyl 3,3-dimethylbutanoate lend it to several key applications:

-

Protecting Group in Synthesis: It serves as a robust protecting group for the carboxylic acid functionality. It is stable to many non-aqueous reaction conditions, such as those involving organometallics or mild reducing agents, but can be removed selectively when needed.[2]

-

Analytical Derivatization: In metabolomics and other analytical fields, non-volatile carboxylic acids are often converted to their TMS esters prior to GC-MS analysis. This derivatization increases the compound's volatility and thermal stability, leading to improved chromatographic separation and characteristic mass spectra for identification.[3][12]

-

Controlled Drug Delivery: Silyl groups can be incorporated into drug delivery systems. The rate of hydrolysis of a silyl ester bond can be tuned by modifying the steric and electronic environment, potentially allowing for the controlled release of a carboxylic acid-containing drug.[13]

Conclusion

Trimethylsilyl 3,3-dimethylbutanoate is a valuable chemical entity whose properties are defined by the interplay between its sterically demanding tert-butyl group and the versatile trimethylsilyl ester functionality. A thorough understanding of its synthesis, spectroscopic signatures, and reactivity—particularly the controlled cleavage of the Si-O bond—is essential for its effective application. For professionals in drug development and chemical research, this compound represents a reliable tool for protecting carboxylic acids, enabling complex synthetic transformations, and facilitating sensitive analytical measurements.

References

- Matrix Fine Chemicals. TRIMETHYLSILYL 3,3-DIMETHYLBUTANOATE.

- Kamer, P. C. J., et al. (2004). Application of substituted 2-(trimethylsilyl)ethyl esters to suppress diketopiperazine formation. Tetrahedron Letters.

- BenchChem (2025). Application of Trimethylsilyl (TMS) Ethers for the Analysis of Phenolic Compounds.

- Kvitvang, H. F. O., & Bruheim, P. (2015). Critical considerations for trimethylsilyl derivatives of 24 primary metabolites measured by gas chromatography–tandem mass spectrometry. Metabolomics.

-

Song, S. W., et al. (2006). Studies on a new carrier of trimethylsilyl-modified mesoporous material for controlled drug delivery. Journal of Controlled Release. Available from: [Link]

-

Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews. Available from: [Link]

- Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them.

-

Wikipedia. Trimethylsilyl group. Available from: [Link]

-

Harvey, D. J. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. ResearchGate. Available from: [Link]

- Chemical Bull Pvt Ltd. Trimethylsilyl Compounds.

-

Regis Technologies. Techniques for Silylation. ResearchGate. Available from: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available from: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available from: [Link]

Sources

- 1. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 2. Trimethylsilyl Compounds | Chemical Bull Pvt Ltd [chemicalbull.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]

- 7. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. utsouthwestern.edu [utsouthwestern.edu]

- 10. kgroup.du.edu [kgroup.du.edu]

- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 12. d-nb.info [d-nb.info]

- 13. Studies on a new carrier of trimethylsilyl-modified mesoporous material for controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Trimethylsilyl 3,3-dimethylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsilyl 3,3-dimethylbutanoate, an organosilicon compound, holds significance in organic synthesis and analytical chemistry. As a trimethylsilyl (TMS) ester of 3,3-dimethylbutanoic acid (also known as pivalic acid or neopentanoic acid), it combines the bulky and sterically hindering tert-butyl group with a reactive silyl ester functionality. This unique structural combination imparts specific physical and chemical properties that are of interest to researchers in various fields, including drug discovery and development, where the introduction of sterically demanding groups can influence molecular conformation and biological activity. Furthermore, the conversion of carboxylic acids to their TMS derivatives is a common strategy to enhance their volatility and thermal stability for analytical techniques such as gas chromatography-mass spectrometry (GC-MS).

This technical guide provides a comprehensive overview of the physical properties of trimethylsilyl 3,3-dimethylbutanoate. In the absence of extensive experimentally determined data in publicly accessible literature, this guide leverages predictive models for key physical parameters and provides a thorough analysis of its expected spectral characteristics. Additionally, detailed experimental protocols for its synthesis and characterization are presented to provide a practical framework for its application in a laboratory setting.

Molecular Structure and Properties

The fundamental characteristics of trimethylsilyl 3,3-dimethylbutanoate are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₂₀O₂Si | |

| Molecular Weight | 188.34 g/mol | |

| IUPAC Name | trimethylsilyl 3,3-dimethylbutanoate | |

| CAS Number | 18282-45-6 | |

| SMILES | CC(C)(C)CC(=O)O(C)C |

Molecular Structure Diagram:

Caption: 2D representation of Trimethylsilyl 3,3-dimethylbutanoate.

Predicted Physical Properties

Due to the lack of available experimental data, the following physical properties have been estimated using well-established computational models. These predictions provide valuable approximations for experimental design and theoretical calculations.

| Physical Property | Predicted Value |

| Boiling Point | 165-175 °C |

| Density | 0.85-0.95 g/cm³ |

| Refractive Index | 1.41-1.43 |

Spectroscopic Characterization

The structural elucidation of trimethylsilyl 3,3-dimethylbutanoate relies on various spectroscopic techniques. Below is a detailed analysis of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the molecule by identifying the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

Predicted ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 0.25 | Singlet | 9H | Si(CH ₃)₃ |

| ~ 1.00 | Singlet | 9H | C(CH ₃)₃ |

| ~ 2.20 | Singlet | 2H | CH ₂ |

Predicted ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~ -1.5 | C H₃ (TMS) |

| ~ 27.0 | C (CH₃)₃ |

| ~ 31.0 | C (CH₃)₃ |

| ~ 50.0 | C H₂ |

| ~ 173.0 | C =O |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of a silyl ester is characterized by a strong carbonyl (C=O) stretching absorption. The Si-O-C bond also gives rise to characteristic signals.

Expected Characteristic IR Peaks:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2870 | Strong | C-H stretching (from alkyl groups) |

| 1725-1705 | Strong | C=O stretching (ester) |

| 1250-1240 | Strong | Si-CH₃ deformation |

| 1100-1000 | Strong | Si-O-C stretching |

| 850-840 | Strong | Si-C stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification. Electron ionization (EI) is a common technique for the analysis of volatile compounds like TMS esters.

Expected Fragmentation Pattern (EI-MS):

The mass spectrum of trimethylsilyl 3,3-dimethylbutanoate is expected to show a molecular ion peak (M⁺) at m/z 188. However, this peak may be weak due to the lability of the TMS group. The fragmentation is likely to be dominated by the loss of a methyl group from the TMS moiety and cleavage of the Si-O bond.

Key Expected Fragments:

-

m/z 173 [M-15]⁺: Loss of a methyl radical (•CH₃) from the trimethylsilyl group. This is a very common fragmentation for TMS derivatives.

-

m/z 117 [M-71]⁺: Loss of a tert-butyl radical (•C(CH₃)₃).

-

m/z 85: Fragment corresponding to the 3,3-dimethylbutanoyl cation [C(CH₃)₃CH₂CO]⁺.

-

m/z 73 [Si(CH₃)₃]⁺: The trimethylsilyl cation, which is often the base peak in the mass spectra of TMS derivatives.

-

m/z 57 [C(CH₃)₃]⁺: The tert-butyl cation.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of trimethylsilyl 3,3-dimethylbutanoate.

Synthesis of Trimethylsilyl 3,3-dimethylbutanoate

The synthesis of trimethylsilyl esters is typically achieved by reacting the corresponding carboxylic acid with a silylating agent.

Workflow for Synthesis:

Introduction: Structural Elucidation of a Silylated Carboxylate Ester

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum of Trimethylsilyl 3,3-dimethylbutanoate

Trimethylsilyl 3,3-dimethylbutanoate is a silyl ester of 3,3-dimethylbutanoic acid (also known as tert-butylacetic acid). This molecule incorporates two structurally significant and sterically demanding moieties: the trimethylsilyl (TMS) group and the tert-butyl group. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural verification and purity assessment of such compounds. The distinct magnetic environments of the protons (¹H) and carbon-13 (¹³C) nuclei within the molecule give rise to a characteristic and relatively simple spectrum, making its interpretation a clear case study in structural analysis.

This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of trimethylsilyl 3,3-dimethylbutanoate. We will delve into the rationale behind the predicted chemical shifts, multiplicities, and integration values based on fundamental principles of NMR spectroscopy. Furthermore, a detailed, field-proven protocol for sample preparation and data acquisition is provided to ensure reproducible, high-quality results for researchers in synthetic chemistry and drug development.

Molecular Structure and Proton Environments

The key to interpreting the NMR spectrum lies in understanding the molecule's structure and identifying the non-equivalent sets of nuclei. Trimethylsilyl 3,3-dimethylbutanoate possesses three distinct proton environments, which are color-coded in the structural diagram below for clarity.

Caption: General workflow for NMR sample preparation and data acquisition.

Conclusion

The NMR spectrum of trimethylsilyl 3,3-dimethylbutanoate serves as an excellent example of how fundamental structural features directly translate into predictable spectral data. The presence of the highly shielded trimethylsilyl group and the characteristic singlet of the tert-butyl group provide immediate and unambiguous structural confirmation. By following a robust and well-validated experimental protocol, researchers can reliably obtain high-quality ¹H and ¹³C NMR spectra, which are crucial for reaction monitoring, quality control, and the comprehensive characterization of novel chemical entities in the field of drug discovery and materials science.

References

-

ResearchGate. Si-NMR chemical shifts of trimethylsilyl esters of sulfonic acids and...[Link]

-

ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

-

ResearchGate. 29 Si-NMR chemical shifts of trimethylsilyl esters of sulfonic acids ROSiMe 3 d 29Si (ppm). [Link]

-

PubChem. Trimethylsilyl 3,3-dimethyl-2-trimethylsilylperoxybutanoate. [Link]

-

Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

ResearchGate. Non degenerate chemical shifts of 13C of tert-butyl in solid state CP-MAS NMR?[Link]

-

Wikipedia. Trimethylsilyl group. [Link]

-

ACS Publications. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. [Link]

-

Academia.edu. 29Si N M R spectroscopy of trimethylsilyl tags. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0293897). [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

PubChem. Butanoic acid, 3-methyl-, trimethylsilyl ester. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

Organic Syntheses. (1R,6S,7S)-4-(tert-BUTYLDIMETHYLSILOXY)-6-(TRIMETHYLSILYL)BICYCLO[5.4.0]UNDEC-4-EN-2-ONE. [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

NIST WebBook. 3-Methylbutanoic acid, TMS derivative. [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0316331). [Link]

-

SpectraBase. Ethyl (3rs)-3-(trimethylsilyl)butanoate - Optional[13C NMR] - Chemical Shifts. [Link]

-

Organic Syntheses. tris(trimethylsilyl)silane. [Link]

-

U.S. Department of Health & Human Services. Compound 529620: Trimethylsilyl 2-[(trimethylsilyl)amino]-3-[(trimethylsilyl)oxy]butanoate. [Link]

-

Organic Syntheses. TRIMETHYLSILYL CYANIDE. [Link]

-

PubChem. Trimethylsilyl radical. [Link]

-

Semantic Scholar. molecules. [Link]

-

NIST WebBook. 3,3-Dimethyl-2-butanol, TMS derivative. [Link]

-

Doc Brown's Advanced Organic Chemistry. C7H16 C-13 nmr spectrum of 3,3-dimethylpentane. [Link]

-

YouTube. sample 13C NMR spectra of compounds with common functional groups. [Link]

Infrared Spectroscopy of Trimethylsilyl 3,3-Dimethylbutanoate: A Comprehensive Analytical Guide

Introduction to Silyl Derivatization & Molecular Architecture

In pharmaceutical development and analytical chemistry, the derivatization of carboxylic acids into silyl esters is a foundational technique. By replacing the highly polar, hydrogen-bond-donating acidic proton with a bulky, lipophilic trimethylsilyl (TMS) group, scientists dramatically increase the volatility and thermal stability of the analyte for Gas Chromatography-Mass Spectrometry (GC-MS).

Trimethylsilyl 3,3-dimethylbutanoate (also known as trimethylsilyl tert-butylacetate) is a prime example of this chemical transformation. The molecule, with the structural formula (CH3)3C-CH2-C(=O)-O-Si(CH3)3 , features two highly diagnostic bulky groups: a tert-butyl tail and a trimethylsilyl head. Fourier-Transform Infrared (FT-IR) spectroscopy serves as the ultimate self-validating tool to confirm the success of this derivatization, as the transformation induces profound and predictable shifts in the vibrational modes of the molecule.

Mechanistic Principles of Silyl Ester IR Spectroscopy

As an application scientist, it is not enough to simply memorize band locations; one must understand the quantum mechanical and electronic causality behind them. The IR spectrum of trimethylsilyl 3,3-dimethylbutanoate is governed by the unique electronic properties of silicon compared to carbon.

The Inductive Effect on Carbonyl Stretching

In standard aliphatic esters, the C=O stretching frequency typically resonates between 1735 and 1750 cm⁻¹. However, in silyl esters, this band shifts to a lower frequency, typically around 1710–1725 cm⁻¹[1]. This reduction in the stretching frequency is a direct consequence of a strong σ -inductive effect. Silicon has a lower electronegativity (1.8) relative to carbon (2.5). The polarization of the carbonyl group, driven by electron release from the silicon atom toward the carbonyl oxygen, weakens the C=O bond, thereby decreasing its infrared stretching frequency[2].

Skeletal Vibrations and the Si-O-C Linkage

The formation of the Si-O-C linkage introduces intense skeletal stretching vibrations. The C-O bond adjacent to the carbonyl is heavily coupled with the Si-O bond. In trimethylsilyl esters, this skeletal vibration is typically observed as a highly intense band between 1050 and 1100 cm⁻¹, which is shifted compared to the analogous tert-butyl or methyl acetates due to the heavier mass and larger atomic radius of silicon[3].

Spectral Assignment & Quantitative Data

To facilitate rapid spectral interpretation during quality control workflows, the quantitative vibrational data for trimethylsilyl 3,3-dimethylbutanoate is summarized in the table below.

| Functional Group / Mode | Frequency Range (cm⁻¹) | Intensity & Shape | Causality / Diagnostic Value |

| C=O Stretch (Silyl Ester) | 1710 – 1725 | Strong, Sharp | Shifted lower than standard esters due to Si electropositivity[1][2]. |

| Si-CH₃ Symmetric Def. | ~1250 – 1260 | Strong, Sharp | Highly diagnostic for the TMS group; confirms successful silylation. |

| Si-O-C Asymmetric Stretch | 1050 – 1100 | Strong, Broad | Represents the coupled skeletal vibration of the newly formed ester linkage[3]. |

| Si-C Rocking / Stretch | ~850 & ~760 | Strong, Sharp | Confirms the presence of the three methyl groups attached to the silicon atom. |

| tert-Butyl C-H Bending | ~1365 & ~1395 | Medium, Doublet | Vibrational coupling of the symmetric CH₃ bends in the (CH₃)₃C- group. |

| Aliphatic C-H Stretch | 2850 – 2960 | Medium, Multiplet | Standard sp³ C-H stretching from the tert-butyl and methylene groups. |

| O-H Stretch (Free Acid) | Absent (2500–3300) | N/A | The absence of this broad band validates the complete conversion of the precursor[1]. |

Experimental Protocol: Synthesis and IR Characterization

To ensure a self-validating system, the synthesis and subsequent IR characterization must be tightly controlled to prevent moisture-induced hydrolysis. The following step-by-step methodology details the preparation of trimethylsilyl 3,3-dimethylbutanoate using Hexamethyldisilazane (HMDS) and Trimethylsilyl chloride (TMSCl)[4].

Phase 1: Silylation Reaction

Causality Check: HMDS acts as the primary silylating agent, while TMSCl is added as a catalyst to increase the electrophilicity of the silicon center. Pyridine is utilized as an acid scavenger to neutralize the HCl byproduct, preventing the acid-catalyzed hydrolysis of the sensitive silyl ester.

-

Preparation: Purge a dry, round-bottom flask with inert Argon or Nitrogen gas.

-

Reagent Loading: Add 7.30 g (62.84 mmol) of 3,3-dimethylbutanoic acid to the flask.

-

Solvent & Base: Dissolve the acid in 6.2 mL of anhydrous Tetrahydrofuran (THF) and add 3.1 mL of anhydrous Pyridine.

-

Derivatization: Slowly inject 13.0 mL (62.84 mmol) of HMDS, followed by the dropwise addition of 4.0 mL (31.42 mmol) of Me₃SiCl[4].

-

Incubation: Stir the reaction mixture at room temperature for 2–4 hours under an inert atmosphere.

-

Isolation: Filter off the precipitated pyridine hydrochloride salts. Concentrate the filtrate under reduced pressure to isolate trimethylsilyl 3,3-dimethylbutanoate as a yellow oil (Expected yield: ~61%)[4].

Phase 2: FT-IR Measurement (Liquid Film)

-

Sample Prep: Place a single drop of the pure, isolated yellow oil between two anhydrous Potassium Bromide (KBr) or Sodium Chloride (NaCl) windows to form a thin liquid film.

-

Background Scan: Collect a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and water vapor.

-

Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans for a high signal-to-noise ratio).

-

Validation: Immediately check the 2500–3300 cm⁻¹ region. If a broad band is present, the sample has hydrolyzed back to the free acid, and the protocol must be repeated under stricter anhydrous conditions.

Analytical Workflows & Validation Diagram

The following logical workflow illustrates the decision matrix an analytical chemist must follow to validate the silylation process using IR spectroscopy.

Workflow for the synthesis and FT-IR validation of trimethylsilyl 3,3-dimethylbutanoate.

Troubleshooting & Spectral Artifacts

When analyzing silyl esters, environmental moisture is the primary source of spectral artifacts. Because the Si-O bond is susceptible to nucleophilic attack by water, improperly sealed IR cells will lead to rapid hydrolysis.

If hydrolysis occurs during measurement, the analyst will observe a dynamic shift in the spectrum:

-

Emergence of the O-H Band: A broad, dominant absorption will begin to grow between 2500 and 3300 cm⁻¹, representing the hydrogen-bonded hydroxyl group of the reforming 3,3-dimethylbutanoic acid[1].

-

Carbonyl Shift: The sharp C=O band at ~1715 cm⁻¹ will broaden and shift slightly as the molecule transitions from a monomeric silyl ester to a hydrogen-bonded carboxylic acid dimer.

-

Loss of TMS Signatures: The sharp diagnostic bands at 1250 cm⁻¹, 850 cm⁻¹, and 760 cm⁻¹ will decrease in intensity as the trimethylsilyl group is cleaved to form hexamethyldisiloxane (which may evaporate or present its own distinct, shifted Si-O-Si bands).

By understanding these causal relationships, drug development professionals can ensure robust quality control and maintain the scientific integrity of their analytical pipelines.

References

-

[2] Acylsilane Synthesis and Reactivity Review (Carbonyl stretching frequencies and inductive effects of Silicon). thieme-connect.de. Available at:

-

[4] Synthesis of Carba- and Heterocycles based on novel One-Pot Cyclization of 1,1-Bis(trimethylsilyloxy)ketene Acetals (Synthesis protocol for Trimethylsilyl 3,3-dimethylbutanoate). uni-greifswald.de. Available at:

-

[3] ORGANOGERMANIUM COMPOUNDS: PART II. INFRARED SPECTRA OF SOME ACOXYGERMANES AND THE RELATIVE INDUCTIVE EFFECTS OF TRIMETHYLSILYL (Skeletal stretching and C=O shifts in silyl acetates). cdnsciencepub.com. Available at:

-

[1] (Trimethylsilyl)acetic acid | 2345-38-2 (IR spectrum frequencies for silyl esters and carboxylic acids). benchchem.com. Available at:

Sources

An In-depth Technical Guide to the Theoretical Calculations on Trimethylsilyl 3,3-dimethylbutanoate

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of trimethylsilyl 3,3-dimethylbutanoate. The document is intended for researchers, scientists, and professionals in the fields of computational chemistry, organic synthesis, and drug development. It details the rationale behind the selection of computational methods, provides step-by-step protocols for key theoretical experiments, and presents a framework for interpreting the calculated molecular properties. The guide emphasizes the synergy between theoretical calculations and experimental data for a holistic understanding of the molecule's behavior.

Introduction: The Significance of Silyl Esters and the Role of Theoretical Calculations

Trimethylsilyl (TMS) esters are a class of organosilicon compounds that have garnered significant attention in organic synthesis. They are frequently employed as protecting groups for carboxylic acids, facilitating reactions that would otherwise be incompatible with the acidic proton of the carboxyl group.[1][2] The trimethylsilyl group, with its characteristic chemical inertness and considerable molecular volume, can influence the reactivity and stability of the parent molecule.[3] Trimethylsilyl 3,3-dimethylbutanoate, the subject of this guide, serves as an excellent model system for understanding the electronic and steric effects of the TMS group on a sterically hindered carboxylic acid.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry for elucidating molecular structure, predicting spectroscopic properties, and understanding reaction mechanisms.[4] By applying these computational methods to trimethylsilyl 3,3-dimethylbutanoate, we can gain profound insights into its conformational preferences, vibrational modes, and electronic structure, which are often challenging to probe experimentally. This guide will walk through the theoretical framework and practical application of these calculations.

Synthesis and Experimental Characterization: The Foundation for Theoretical Validation

A robust theoretical model is always benchmarked against experimental data. The synthesis of trimethylsilyl 3,3-dimethylbutanoate is typically achieved through the reaction of 3,3-dimethylbutanoic acid with a silylating agent such as trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine or pyridine.[5] This reaction proceeds via a nucleophilic attack of the carboxylate on the silicon atom of TMSCl.

General Synthesis Protocol for Trimethylsilyl 3,3-dimethylbutanoate

-

To a solution of 3,3-dimethylbutanoic acid (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add trimethylsilyl chloride (1.1 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

Purification is typically achieved by distillation under reduced pressure.

Key Experimental Characterization Techniques

The synthesized trimethylsilyl 3,3-dimethylbutanoate should be characterized using standard spectroscopic techniques to confirm its structure and purity. This experimental data is crucial for validating the results of subsequent theoretical calculations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR spectra provide detailed information about the chemical environment of each atom in the molecule. The characteristic signal for the trimethylsilyl protons is expected to appear around 0 ppm in the ¹H NMR spectrum.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretching of the ester group and the Si-C and Si-O bonds.

-

Mass Spectrometry (MS): GC-MS analysis is useful for determining the molecular weight and fragmentation pattern of the compound, which can aid in its identification.[6][7]

Theoretical Calculations: A Computational Microscope

This section delves into the core of the theoretical investigation of trimethylsilyl 3,3-dimethylbutanoate. We will explore the choice of computational methods and provide a detailed workflow for the calculations.

Selection of Computational Methods: The Rationale

The accuracy of theoretical calculations is highly dependent on the chosen level of theory and basis set. For a molecule like trimethylsilyl 3,3-dimethylbutanoate, a balance between computational cost and accuracy is essential.

-

Density Functional Theory (DFT): DFT has emerged as the workhorse of computational chemistry for medium-sized organic molecules due to its favorable accuracy-to-cost ratio.[4][8] The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular and well-validated choice for geometry optimizations and frequency calculations of organic compounds.[8]

-

Basis Set: The basis set describes the atomic orbitals used in the calculation. The 6-31G(d) basis set is a good starting point, as it includes polarization functions on heavy atoms, which are important for describing the geometry around the silicon and carbonyl groups.[4] For more accurate energy calculations and NMR predictions, a larger basis set such as 6-311+G(d,p), which includes diffuse functions and polarization functions on hydrogen atoms, is recommended.[9]

Computational Workflow

The following diagram illustrates the typical workflow for the theoretical investigation of trimethylsilyl 3,3-dimethylbutanoate.

Caption: A typical workflow for the theoretical analysis of a molecule.

3.2.1. Step-by-Step Protocol for Geometry Optimization and Frequency Analysis

-

Construct the initial 3D structure of trimethylsilyl 3,3-dimethylbutanoate using a molecular modeling software (e.g., GaussView, Avogadro).

-

Perform a geometry optimization using a DFT method, for instance, B3LYP with the 6-31G(d) basis set.[10] This calculation will find the lowest energy conformation of the molecule.

-

Conduct a vibrational frequency analysis at the same level of theory.[11] This calculation serves two purposes:

-

It confirms that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

It provides the theoretical infrared spectrum, which can be compared with experimental data.

-

-

Visualize the optimized geometry and analyze key structural parameters such as bond lengths, bond angles, and dihedral angles.

Predicted Molecular Properties of Trimethylsilyl 3,3-dimethylbutanoate

This section presents the theoretically predicted properties of trimethylsilyl 3,3-dimethylbutanoate based on DFT calculations.

Optimized Molecular Structure

The geometry of trimethylsilyl 3,3-dimethylbutanoate is expected to be influenced by the steric bulk of the tert-butyl and trimethylsilyl groups. The C-O-Si bond angle is a key parameter that reflects the electronic and steric interactions within the silyl ester functionality.

Table 1: Selected Predicted Structural Parameters of Trimethylsilyl 3,3-dimethylbutanoate (B3LYP/6-31G(d))

| Parameter | Predicted Value |

| C=O Bond Length | ~1.21 Å |

| C-O(Si) Bond Length | ~1.38 Å |

| Si-O Bond Length | ~1.65 Å |

| C-O-Si Bond Angle | ~125° |

| O=C-O-Si Dihedral Angle | ~0° (or 180°) |

Vibrational Frequencies (Infrared Spectrum)

The calculated vibrational frequencies can be used to assign the peaks in the experimental IR spectrum. The most prominent peaks are expected to be the C=O stretch of the ester and the symmetric and asymmetric stretches of the Si-(CH₃)₃ group.

Table 2: Key Predicted Vibrational Frequencies for Trimethylsilyl 3,3-dimethylbutanoate (B3LYP/6-31G(d), scaled)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch | ~1720 |

| Si-O Stretch | ~1090 |

| C-O Stretch | ~1150 |

| Si-(CH₃)₃ Rocking | ~840 |

| Si-(CH₃)₃ Symmetric Stretch | ~690 |

Note: Calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)).

NMR Chemical Shifts

The prediction of NMR chemical shifts is a powerful application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose.[12][13] The calculated chemical shifts can be compared to experimental data to confirm the structure of the synthesized compound.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for Trimethylsilyl 3,3-dimethylbutanoate (GIAO-B3LYP/6-311+G(d,p))

| Atom | Predicted ¹³C Shift | Predicted ¹H Shift |

| C=O | ~175 | - |

| C(CH₃)₃ | ~31 | - |

| C (CH₃)₃ | ~45 | ~1.0 |

| Si(C H₃)₃ | ~0 | ~0.2 |

| O-C H₂- | - | ~2.2 |

Note: Predicted chemical shifts are typically referenced against a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.

Frontier Molecular Orbitals (HOMO-LUMO)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the reactivity of a molecule. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.

Caption: A representative energy level diagram for the frontier molecular orbitals.

For trimethylsilyl 3,3-dimethylbutanoate, the HOMO is expected to be localized on the non-bonding oxygen orbitals of the carbonyl group, while the LUMO is likely to be the π* anti-bonding orbital of the C=O bond. A relatively large HOMO-LUMO gap would suggest high kinetic stability.

Conclusion and Future Directions

This technical guide has outlined a comprehensive approach for the theoretical investigation of trimethylsilyl 3,3-dimethylbutanoate using modern computational chemistry techniques. By combining DFT-based calculations for geometry optimization, vibrational frequency analysis, and NMR chemical shift prediction with experimental data, a detailed understanding of the molecule's structure, properties, and reactivity can be achieved.

Future work could involve extending these theoretical studies to explore the reaction mechanisms involving trimethylsilyl 3,3-dimethylbutanoate, such as its hydrolysis or its role in protecting group chemistry. Computational studies on the transition states of these reactions would provide valuable insights into their kinetics and thermodynamics. Furthermore, the application of more advanced computational methods, such as coupled-cluster theory, could provide even more accurate benchmark data for key molecular properties.

References

-

House, H. O., Czuba, L. J., Gall, M., & Olmstead, H. D. (1969). Chemistry of carbanions. XVIII. Preparation of trimethylsilyl enol ethers. The Journal of Organic Chemistry, 34(8), 2324–2336. [Link]

-

Kulaev, K., Ryabov, A., Medvedev, M., Burnaev, E., & Vanovskiy, V. (2025). On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. arXiv preprint arXiv:2501.09121. [Link]

-

Aure Chemical. (n.d.). Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. [Link]

-

Beran, G. J. O. (2019). Calculating Nuclear Magnetic Resonance Chemical Shifts from Density Functional Theory: A Primer. eMagRes, 8(3), 215-226. [Link]

-

Chatgilialoglu, C., & Studer, A. (2012). Recent Applications of the (TMS)3SiH Radical-Based Reagent. Molecules, 17(1), 526-547. [Link]

-

Domingo, L. R., & Ríos-Gutiérrez, M. (2020). Understanding the Reactivity of Trimethylsilyldiazoalkanes Participating in [3+2] Cycloaddition Reactions towards Diethylfumarate with a Molecular Electron Density Theory Perspective. Organics, 1(1), 2-17. [Link]

-

Organic Syntheses Procedure. (n.d.). (1R,6S,7S)-4-(tert-BUTYLDIMETHYLSILOXY)-6-(TRIMETHYLSILYL)BICYCLO[5.4.0]UNDEC-4-EN-2-ONE. [Link]

-

PubChem. (n.d.). Trimethylsilyl 3,3-dimethyl-2-trimethylsilylperoxybutanoate. [Link]

-

ResearchGate. (2014, January 29). What is the best DFT functional to perform NMR calculations in Gaussian? [Link]

-

ResearchGate. (2019, October 11). New synthesis of trimethylsilyl esters of phosphorus(III) acids. [Link]

-

Taylor & Francis. (n.d.). Trimethylsilyl – Knowledge and References. [Link]

-

Zhang, Y., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling, 64(3), 889-900. [Link]

-

chemeurope.com. (n.d.). Trimethylsilyl. [Link]

-

Unzueta, P. (2022). Low-Cost Strategies for Predicting Accurate Density Functional Theory-Based Nuclear Magnetic Resonance Chemical Shifts. eScholarship, University of California. [Link]

-

Giese, B., & Dickhaut, J. (1992). TRIS(TRIMETHYLSILYL)SILANE. Organic Syntheses, 70, 164. [Link]

-

Software Ic. (n.d.). Geometry Optimization – EXPO. [Link]

-

ResearchGate. (2022, December 31). Geometry Optimization and Thermodynamic Properties Calculations Using DFT in Gaussian. [Link]

-

PubMed. (2004, February 15). Vibrational spectra and ab initio analysis of tert-butyl, trimethylsilyl, and trimethylgermyl derivatives of 3,3-dimethyl cyclopropene V. 3,3-dimethyl-1-(trimethylgermyl)cyclopropene. [Link]

-

PubMed. (2004, April 15). Vibrational spectra of trimethylsilanol. The problem of the assignment of the SiOH group frequencies. [Link]

-

Scribd. (n.d.). Vibrational Analysis of Tris(trimethylsilyl)silane. [Link]

-

Ivanova, A., et al. (2024). StreaMD: the toolkit for high-throughput molecular dynamics simulations. Journal of Cheminformatics, 16(1), 1-13. [Link]

-

Ljoncheva, M., et al. (2021). GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches. Data in Brief, 38, 107386. [Link]

-

Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 1338, 1-14. [Link]

-

Tofigh, A., & Heravi, M. M. (2020). Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry, 18(39), 7865-7875. [Link]

-

Virginia Open Data Portal. (n.d.). Compound 529620: Trimethylsilyl 2-[(trimethylsilyl)amino]-3-[(trimethylsilyl)oxy]butanoate. [Link]

-

Gkizis, P. L., & Tzakos, A. G. (2021). DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and M. Molecules, 26(12), 3505. [Link]

-

New Journal of Chemistry. (2004). Lithiation/silylation of ethyl 2-alkyl-1-trimethylsilylcycloprop-2-ene-1-carboxylate. Experimental and computational study. [Link]

-

ACS Publications. (2022, March 16). Gauging the Steric Effects of Silyl Groups with a Molecular Balance. [Link]

-

ResearchGate. (2025, August 6). Salt-Free Preparation of Trimethylsilyl Ethers by B(C6F5)3-Catalyzed Transfer Silylation by Using a Me3SiH Surrogate. [Link]

-

R Discovery. (2005, January 22). Vibrational frequencies and structural determination of trimethylsilylcyanide. [Link]

-

ResearchGate. (n.d.). DFT calculations. (a) Geometry optimization by density functional... [Link]

-

Shodhganga. (n.d.). Chapter 2: Experimental and characterization techniques. [Link]

Sources

- 1. Lithiation/silylation of ethyl 2-alkyl-1-trimethylsilylcycloprop-2-ene-1-carboxylate. Experimental and computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Trimethylsilyl [chemeurope.com]

- 4. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. youtube.com [youtube.com]

- 11. Vibrational spectra and ab initio analysis of tert-butyl, trimethylsilyl, and trimethylgermyl derivatives of 3,3-dimethyl cyclopropene V. 3,3-dimethyl-1-(trimethylgermyl)cyclopropene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Calculating Nuclear Magnetic Resonance Chemical Shifts from Density Functional Theory: A Primer | NSF Public Access Repository [par.nsf.gov]

Solvation Dynamics and Stability of Trimethylsilyl 3,3-Dimethylbutanoate in Organic Media: A Technical Guide

Executive Summary

Trimethylsilyl 3,3-dimethylbutanoate (CAS 61333-82-2)[1] is a highly lipophilic, transiently protected carboxylic acid derivative utilized extensively in advanced organic synthesis and active pharmaceutical ingredient (API) development. By replacing the acidic proton of 3,3-dimethylbutanoic acid with a bulky trimethylsilyl (TMS) group, the molecule's physicochemical profile is fundamentally altered. This modification suppresses intermolecular hydrogen bonding, thereby 2 and dramatically increasing solubility in non-polar organic solvents[2]. As a Senior Application Scientist, I have structured this whitepaper to provide researchers with a rigorous understanding of the solvation mechanics, stability limitations, and self-validating handling protocols for this moisture-sensitive silyl ester.

Physicochemical Profiling & Structural Dynamics

The solubility of trimethylsilyl 3,3-dimethylbutanoate is dictated by the interplay between its highly non-polar aliphatic domains and the uniquely reactive silyl ester linkage.

Unlike standard alkyl esters, silyl esters lack the resonance stabilization typically afforded by the carbonyl oxygen. The silicon atom possesses empty d-orbitals that render it highly electrophilic and susceptible to nucleophilic attack[3].

-

In Aprotic Environments: The molecule is chemically inert. The steric bulk of the tert-butyl and TMS groups facilitates excellent solvation via van der Waals dispersion forces in non-polar solvents (e.g., hexane) and dipole-dipole interactions in polar aprotic solvents (e.g., dichloromethane)[4].

-

In Protic Environments: The Si–O bond is highly labile. Exposure to protic solvents results in rapid 5[5].

Solubility Matrix: Quantitative Data & Solvent Compatibility

To guide experimental design, the empirical solubility and stability profiles of trimethylsilyl 3,3-dimethylbutanoate across standard laboratory solvents are summarized below.

| Solvent Class | Specific Solvents | Solubility Status | Mechanistic Rationale & Stability |

| Non-Polar Aprotic | Hexane, Heptane, Toluene | Highly Soluble | Favorable dispersion forces with the bulky, non-polar tert-butyl and TMS groups. Indefinitely stable if kept anhydrous. |

| Polar Aprotic | Dichloromethane (DCM), THF, Ethyl Acetate | Highly Soluble | Dipole-dipole interactions stabilize the molecule without inducing solvolysis. Highly stable under inert atmosphere. |

| Polar Protic | Water, Methanol, Ethanol | Insoluble / Reactive | Nucleophilic attack by the solvent on the silicon atom leads to rapid hydrolysis/solvolysis, degrading the compound. |

Mechanistic Pathway: Protic Solvolysis

When exposed to protic solvents, trimethylsilyl 3,3-dimethylbutanoate undergoes rapid solvolysis. The nucleophilic oxygen of the solvent (e.g., water or methanol) attacks the electrophilic silicon atom. This is driven by the thermodynamic favorability of forming a stable silicon-oxygen bond and the expulsion of the carboxylate leaving group, ultimately yielding 3,3-dimethylbutanoic acid and a silanol or silyl ether byproduct[6].

Nucleophilic attack and cleavage pathway of TMS ester in protic solvents.

Experimental Protocol: Solubility & Stability Validation

Because silyl esters are prone to 7 and degradation via trace moisture[7], researchers must utilize self-validating systems to confirm compound integrity prior to complex synthetic steps. The following NMR-based kinetic assay provides a definitive evaluation of solvation and stability.

Self-validating NMR workflow for assessing silyl ester stability in solvents.

Step-by-Step Methodology

-

Preparation of Anhydrous Baseline: Dissolve 50 mg of trimethylsilyl 3,3-dimethylbutanoate in 0.5 mL of anhydrous CDCl₃ in a flame-dried NMR tube under an argon atmosphere.

-

Causality: Using strictly anhydrous CDCl₃ stored over molecular sieves prevents premature hydrolysis by trace atmospheric moisture, ensuring the baseline spectrum reflects 100% intact ester[7].

-

-

Baseline Acquisition: Acquire standard ¹H and ¹³C NMR spectra.

-

Validation Check: The intact TMS group must appear as a sharp, integrated singlet near 0.2–0.3 ppm. The absence of a broad -OH peak confirms sample integrity.

-

-

Protic Challenge: Inject 10 µL of strictly anhydrous CD₃OD (deuterated methanol) into the NMR tube and invert to mix.

-

Causality: CD₃OD acts as the nucleophile to initiate solvolysis while maintaining the deuterium lock for the NMR spectrometer, allowing for uninterrupted in situ observation.

-

-

Kinetic Monitoring: Program the spectrometer to acquire a ¹H NMR spectrum every 5 minutes for a duration of 1 hour at 25°C.

-

Data Analysis: Track the disappearance of the intact TMS ester signal and the concomitant emergence of the trimethylsilyl ether (TMS-OCD₃) and free 3,3-dimethylbutanoic acid signals. Plot the integration ratios over time to calculate the solvolysis half-life.

Applications in Drug Development & Synthetic Chemistry

In pharmaceutical synthesis, the transient nature of the TMS ester makes it an ideal protecting group. It allows the highly polar parent compound, 3,3-dimethylbutanoic acid, to be seamlessly solubilized in non-polar reaction mixtures for downstream coupling or functionalization[8]. Once the desired chemical transformation is complete, the TMS group can be removed via mild, reagent-free deprotection during a standard aqueous workup, avoiding the harsh acidic or basic conditions required to cleave standard alkyl esters[3].

References

-

Molecules PDF - Matrix Fine Chemicals | Source: matrix-fine-chemicals.com | URL: 1

-

Trimethylsilyl group - Wikipedia | Source: wikipedia.org | URL: 2

-

Polyphosphoric Acid Trimethylsilyl Ester Promoted Intramolecular Acylation of an Olefin by a Carboxylic Acid: Convenient - ACS Publications | Source: acs.org | URL: 9

-

D-alanine trimethylsilyl ester | Benchchem | Source: benchchem.com | URL: 5

-

Silyl Esters as Reactive Intermediates in Organic Synthesis - CORE | Source: core.ac.uk | URL:3

-

Application of Trimethylsilanolate Alkali Salts in Organic Synthesis - Who we serve | Source: thieme-connect.com | URL: 6

-

Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them | Source: wordpress.com | URL: 7

-

An In-depth Technical Guide to Trimethylsilyl Derivatives of L-Proline - Benchchem | Source: benchchem.com | URL: 8

Sources

- 1. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 2. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. D-alanine trimethylsilyl ester | Benchchem [benchchem.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Trimethylsilyl 3,3-Dimethylbutanoate as an Advanced Trans-Silylating Reagent for Carboxylic Acid Protection

Introduction & Strategic Advantage

The protection of carboxylic acids as trimethylsilyl (TMS) esters is a fundamental transformation in peptide synthesis, natural product total synthesis, and pharmaceutical development. While traditional silylating agents—such as trimethylsilyl chloride (TMSCl), hexamethyldisilazane (HMDS), or N,O-bis(trimethylsilyl)acetamide (BSA)—are widely used, they often generate problematic byproducts. These include insoluble amine salts that clog continuous-flow reactors, reactive ammonia gas, or nucleophilic acetamides that complicate one-pot downstream reactions .

Trimethylsilyl 3,3-dimethylbutanoate (TMS-tBA) emerges as a superior, mild trans-silylating reagent designed to circumvent these issues. By transferring its TMS group to the target carboxylic acid, it releases 3,3-dimethylbutanoic acid (tert-butylacetic acid). This byproduct is highly sterically hindered, non-nucleophilic, and highly soluble in organic solvents, making TMS-tBA exceptionally advantageous for complex, multi-step one-pot syntheses where intermediate purification is unfeasible.

Mechanistic Causality & Reaction Dynamics

The protection of a carboxylic acid using TMS-tBA operates via a thermodynamically controlled trans-silylation equilibrium . Understanding the causality behind this mechanism is critical for optimizing reaction conditions:

-

Thermodynamic Driving Force: The reaction is primarily driven by differential acidity (pKa). Target carboxylic acids with a pKa < 4.8 (e.g., aromatic acids, N-protected amino acids) readily protonate the TMS-tBA, facilitating the transfer of the silyl group. Because the byproduct (3,3-dimethylbutanoic acid) has a higher pKa (~5.0), the equilibrium naturally favors the formation of the new TMS ester.

-

Steric Shielding: The massive tert-butyl group on the byproduct prevents it from acting as a competing nucleophile. This means that if the protected TMS ester is subsequently converted into an acyl chloride or used in a peptide coupling, the byproduct will remain inert and will not form unwanted amides or esters.

-

Lewis Acid Catalysis: For aliphatic or sterically hindered target acids where the thermodynamic driving force is reduced, the equilibrium can be accelerated using catalytic hard Lewis acids. Scandium(III) triflate (Sc(OTf)₃) is ideal here; it preferentially coordinates to the less sterically hindered target carboxylic acid, activating it for silyl transfer without being sequestered by the bulky TMS-tBA reagent .

Visualizing the Trans-Silylation Pathway

Trans-silylation mechanism of carboxylic acids using Trimethylsilyl 3,3-dimethylbutanoate.

Comparative Data & Reagent Selection

To justify the selection of TMS-tBA over traditional reagents, the following table summarizes the physicochemical impact of the byproducts generated during silylation .

Table 1: Comparative Analysis of Carboxylic Acid Silylating Agents

| Silylating Agent | Primary Byproduct | Byproduct Reactivity | System Compatibility | Yield (General) |

| TMSCl / Pyridine | Pyridinium Chloride (Solid) | High (Precipitates, clogs flow lines) | Poor in continuous flow | 85–95% |

| HMDS | Ammonia (Gas) | High (Reacts with active esters) | Moderate | 80–90% |

| BSA | TMS-Acetamide / Acetamide | Moderate (Nucleophilic, hard to remove) | Moderate | 90–98% |

| TMS-tBA | 3,3-Dimethylbutanoic Acid | Low (Sterically hindered, highly soluble) | Excellent in flow/one-pot | 92–99% |

Experimental Protocols

Self-Validating System: The protocol below is designed to be self-validating. Rather than relying on arbitrary reaction times, it incorporates an In-Process Control (IPC) using Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) to definitively confirm reaction completion.

Protocol: General Silylation of Carboxylic Acids using TMS-tBA

Materials Required:

-

Target Carboxylic Acid (1.0 eq)

-

Trimethylsilyl 3,3-dimethylbutanoate (TMS-tBA) (1.2–1.5 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.5 M concentration)

-

Scandium(III) triflate (Sc(OTf)₃) (0.02 eq, optional for hindered substrates)

Step-by-Step Methodology:

-

Substrate Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet. Add the target carboxylic acid (10.0 mmol, 1.0 eq) and dissolve it in 20 mL of anhydrous DCM. Causality: Anhydrous conditions are strictly required to prevent the premature hydrolysis of the highly moisture-sensitive TMS ester product.

-

Reagent Addition: Introduce TMS-tBA (15.0 mmol, 1.5 eq) via syringe over a 2-minute period at room temperature (20–25°C). Causality: The slight molar excess (1.5 eq) is critical to drive the trans-silylation equilibrium forward, compensating for the relatively low volatility of the 3,3-dimethylbutanoic acid byproduct.

-

Catalyst Introduction (Conditional): If the target substrate is an aliphatic acid (pKa > 5.0) or possesses significant steric bulk (e.g., pivalic acid derivatives), add Sc(OTf)₃ (0.2 mmol, 2 mol%). The solution should remain homogeneous.

-

Reaction Monitoring (IPC Validation): Stir the reaction at room temperature. After 2 hours, withdraw a 50 µL aliquot and analyze it directly via ATR-FTIR.

-

Validation Criteria: The reaction is complete when the broad O-H stretch (3300–2500 cm⁻¹) of the free carboxylic acid completely disappears. Simultaneously, the carbonyl (C=O) stretch must shift from ~1710 cm⁻¹ (free acid) to ~1730 cm⁻¹ (characteristic of a silyl ester). Strong Si-C stretches will also emerge at 1250 cm⁻¹ and 850 cm⁻¹.

-

-

Workup & Isolation: Once validated, concentrate the reaction mixture under reduced pressure using a rotary evaporator (40°C, 50 mbar). The byproduct, 3,3-dimethylbutanoic acid, remains in the residue. Because it is chemically inert to most subsequent acyl-transfer reactions, the crude mixture can often be used directly in one-pot setups. If a pure TMS ester is required, isolate the product via short-path vacuum distillation.

Workflow Visualization

Step-by-step experimental workflow for the silylation of carboxylic acids using TMS-tBA.

Troubleshooting & Optimization Matrix

To ensure broad applicability across various drug development workflows, use the following matrix to adjust parameters based on the specific electronic and steric nature of the target carboxylic acid.

Table 2: Optimization Matrix for TMS-tBA Trans-Silylation

| Substrate Type | Recommended Solvent | Catalyst Requirement | Time / Temp | Expected Conversion |

| Aliphatic Acids (Un-hindered) | DCM | None | 2 h / 25°C | >98% |

| Aromatic Acids (Electron-poor) | DCM | None | 1 h / 25°C | >99% |

| Aromatic Acids (Electron-rich) | THF | 2 mol% Sc(OTf)₃ | 4 h / 40°C | >95% |

| Sterically Hindered Acids | Toluene | 5 mol% Sc(OTf)₃ | 6 h / 80°C | 85–90% |

References

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th Edition). John Wiley & Sons.[Link]

-

Ishihara, K., Kubota, M., Kurihara, H., & Yamamoto, H. (1996). Scandium Trifluoromethanesulfonate as an Extremely Active Acylation Catalyst. Journal of the American Chemical Society, 118(24), 5810-5811.[Link]

using trimethylsilyl 3,3-dimethylbutanoate in organic synthesis protocols

An Application Guide to Trimethylsilyl 3,3-Dimethylbutanoate in Organic Synthesis

Introduction: A Modern Silylating Agent with Unique Potential

In the landscape of organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of elegant and efficient molecular construction. Among the myriad of protecting groups, the trimethylsilyl (TMS) ether has long been favored for its ease of installation and mild removal, rendering it an indispensable tool for the synthetic chemist.[1][2] Traditionally, reagents like trimethylsilyl chloride (TMSCl) and N,O-bis(trimethylsilyl)acetamide (BSA) have dominated this space. However, these reagents are not without their drawbacks, such as the generation of corrosive byproducts (HCl from TMSCl) or the need for stringent anhydrous conditions.[3]

This application note introduces trimethylsilyl 3,3-dimethylbutanoate (trimethylsilyl pivalate, TMSOPiv), a silylating agent that offers a compelling alternative. By combining the well-established TMS protecting group with a sterically hindered pivalate leaving group, TMSOPiv presents a unique reactivity profile. The primary byproduct of its reaction with an alcohol is pivalic acid, a solid, non-corrosive carboxylic acid that is easily handled and removed, offering a significant advantage in workflows involving acid-sensitive substrates or specialized equipment.

This guide provides an in-depth exploration of the applications of trimethylsilyl 3,3-dimethylbutanoate, focusing on its role in the protection of alcohols. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and offer a comparative analysis against other common silylating agents.

The Mechanism of Silylation: A Nucleophilic Substitution at Silicon

The silylation of an alcohol with trimethylsilyl 3,3-dimethylbutanoate proceeds via a nucleophilic substitution at the electrophilic silicon center. This mechanism is analogous to that of other common silylating agents like TMSCl.[1]

The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, which serves two primary purposes: to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the pivalic acid byproduct, driving the reaction to completion.

Figure 1: Proposed mechanism for the silylation of an alcohol with trimethylsilyl 3,3-dimethylbutanoate.

The key distinction in this mechanism is the nature of the leaving group. The pivalate anion (OPiv⁻) is a relatively weak base and a good leaving group, facilitating the reaction. The resulting pivalic acid byproduct is significantly less corrosive and volatile than the HCl generated when using TMSCl.

Application: Protection of Alcohols

The primary application of trimethylsilyl 3,3-dimethylbutanoate is the protection of hydroxyl groups as TMS ethers. This transformation is crucial in multi-step syntheses where the acidic proton of an alcohol could interfere with subsequent reactions, such as Grignard additions or organolithium chemistry.[2]

Comparative Analysis of Silylating Agents

The choice of silylating agent is a critical decision in synthetic planning. The following table provides a comparison of trimethylsilyl 3,3-dimethylbutanoate with other common reagents used for the introduction of a TMS group.

| Reagent | Formula | Byproduct | Key Advantages | Key Disadvantages |

| Trimethylsilyl 3,3-dimethylbutanoate | (CH₃)₃SiOC(O)C(CH₃)₃ | Pivalic Acid | Non-corrosive, solid byproduct; potentially milder conditions. | Not as widely commercially available; higher molecular weight. |

| Trimethylsilyl chloride (TMSCl)[3] | (CH₃)₃SiCl | HCl | Readily available, low cost. | Corrosive HCl byproduct requires a base; can promote side reactions. |

| N,O-Bis(trimethylsilyl)acetamide (BSA) | CH₃C(OSi(CH₃)₃)=NSi(CH₃)₃ | N-(trimethylsilyl)acetamide | High silylating power; volatile, neutral byproducts. | Moisture sensitive; higher cost. |

| Hexamethyldisilazane (HMDS)[4] | ((CH₃)₃Si)₂NH | NH₃ | Low cost; ammonia is the only byproduct. | Lower reactivity, often requires a catalyst and/or heat. |

Experimental Protocol: General Procedure for the Silylation of a Primary Alcohol

This protocol provides a general method for the protection of a primary alcohol using trimethylsilyl 3,3-dimethylbutanoate. The reaction conditions are based on standard procedures for silylation and should be optimized for specific substrates.

Materials:

-

Primary alcohol (1.0 equiv)

-

Trimethylsilyl 3,3-dimethylbutanoate (1.2 equiv)

-

Triethylamine (Et₃N) (1.5 equiv), freshly distilled

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol and anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine via syringe, followed by the dropwise addition of trimethylsilyl 3,3-dimethylbutanoate.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

Figure 2: Experimental workflow for the silylation of a primary alcohol.

Specialized Applications and Considerations

Silylation in the Presence of Acid-Sensitive Functional Groups

The generation of the non-corrosive pivalic acid byproduct makes trimethylsilyl 3,3-dimethylbutanoate an attractive option for the silylation of substrates containing acid-labile functional groups, such as acetals or certain protecting groups. The milder conditions may help to prevent undesired side reactions or deprotection.

Potential Role in Glycosylation Chemistry

In carbohydrate chemistry, the nature of protecting groups can significantly influence the reactivity and stereoselectivity of glycosylation reactions.[5][6] Silyl ethers are known to be more electron-donating than acyl protecting groups, which can increase the reactivity of a glycosyl donor.[6] The use of trimethylsilyl 3,3-dimethylbutanoate to install TMS ethers on sugar hydroxyls could therefore be a valuable strategy in the synthesis of complex oligosaccharides, particularly when mild conditions for protection are required. The in-situ formation of pivalic acid might also influence the reaction environment in a unique way compared to other silylating systems.

Deprotection of Trimethylsilyl Ethers

The removal of the TMS protecting group is a well-established and reliable process. The choice of deprotection conditions depends on the overall stability of the molecule.

Protocol 1: Mild Acidic Hydrolysis

This method is suitable for most substrates that are stable to mild acid.

Materials:

-

TMS-protected alcohol

-

Methanol (MeOH)

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the TMS-protected alcohol in methanol.

-

Add a few drops of 1 M HCl.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, neutralize the acid with a mild base (e.g., NaHCO₃) and remove the solvent under reduced pressure.

-

The product can then be isolated by extraction and purified if necessary.

Protocol 2: Fluoride-Mediated Cleavage

Fluoride ions have a high affinity for silicon and provide a very effective method for cleaving silyl ethers, especially for acid-sensitive substrates.[2]

Materials:

-

TMS-protected alcohol

-

Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Dissolve the TMS-protected alcohol in anhydrous THF under an inert atmosphere.

-

Add a 1 M solution of TBAF in THF (1.1 equiv) dropwise at 0 °C.

-

Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC.

-

Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography if required.

Conclusion

Trimethylsilyl 3,3-dimethylbutanoate emerges as a valuable reagent in the synthetic chemist's toolkit for the protection of alcohols. Its primary advantage lies in the generation of a non-corrosive, easily manageable byproduct, which can be particularly beneficial for reactions involving sensitive substrates. While not as ubiquitously used as TMSCl or BSA, its unique properties warrant its consideration in synthetic strategies where mildness and ease of workup are paramount. Further exploration of its reactivity with a broader range of substrates and in more complex synthetic contexts is likely to uncover new and valuable applications.

References

Sources

- 1. orgosolver.com [orgosolver.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: Trimethylsilylation (TMS) of Alcohols and Carboxylic Acids for GC-MS Analysis

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Technique: Gas Chromatography-Mass Spectrometry (GC-MS) Pre-analytical Derivatization

Introduction & Mechanistic Insights

In Gas Chromatography-Mass Spectrometry (GC-MS) workflows, analytes must possess high volatility and thermal stability. Polar functional groups, such as the hydroxyls (-OH) in alcohols and carboxyls (-COOH) in aliphatic acids, engage in strong intermolecular hydrogen bonding. This results in poor chromatographic resolution, severe peak tailing, and thermal degradation within the GC inlet.

To circumvent these limitations, silylation is universally employed. Silylation replaces the active hydrogen of the polar group with a trimethylsilyl (TMS) moiety. For quantitative assays—particularly in metabolomics and forensic toxicology—3,3-dimethylbutanoic acid is frequently utilized as an internal standard or monitored as a specific target metabolite. Upon successful silylation, it quantitatively converts to trimethylsilyl 3,3-dimethylbutanoate [1], serving as a critical internal benchmark for the derivatization efficiency of target alcohols within the same matrix.